molecular formula C13H21Cl2N3OS B12747843 Rocastine dihydrochloride, (S)- CAS No. 104641-56-7

Rocastine dihydrochloride, (S)-

Cat. No.: B12747843
CAS No.: 104641-56-7
M. Wt: 338.3 g/mol
InChI Key: YMPCDUXVFUPMJD-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocastine (AHR-11325) is a selective, nonsedating histamine H1 receptor antagonist with demonstrated antihistaminic activity. Its primary mechanism involves blocking H1 receptors, which are critical in allergic responses, without inducing sedation—a key advantage over first-generation antihistamines.

Properties

CAS No.

104641-56-7

Molecular Formula

C13H21Cl2N3OS

Molecular Weight

338.3 g/mol

IUPAC Name

(2S)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride

InChI

InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m0../s1

InChI Key

YMPCDUXVFUPMJD-XRIOVQLTSA-N

Isomeric SMILES

CN1C[C@@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Chiral Synthesis and Enantiomeric Purity

The synthesis of rocastine involves the construction of the oxazepine ring system and introduction of the dimethylaminoethyl side chain. The (S)-enantiomer is obtained through stereoselective synthesis or chiral resolution techniques. According to conformational and molecular modeling studies, the stereochemistry at the 2-position is critical for biological activity, with the (R)-enantiomer being more potent, but the (S)-form is synthesized with enantiomeric purity greater than 99.9% using chiral synthesis methods.

General Synthetic Strategy

  • Starting from appropriate pyridine derivatives, the oxazepine ring is formed via cyclization reactions.
  • The thione group is introduced through sulfurization steps.
  • The dimethylaminoethyl side chain is attached via alkylation or reductive amination.
  • The final compound is converted into the dihydrochloride salt form by treatment with hydrochloric acid, enhancing solubility and stability.

Preparation of the Dihydrochloride Salt

The dihydrochloride salt form of rocastine is prepared by acid-base reactions involving the free base of rocastine and hydrochloric acid. This step is crucial for pharmaceutical formulation.

  • The free base is dissolved in an appropriate solvent such as ethanol or isopropanol.
  • Hydrochloric acid is added slowly under controlled temperature to form the dihydrochloride salt.
  • The reaction mixture is stirred under nitrogen atmosphere to prevent moisture and oxidation.
  • The resulting suspension is filtered, washed, and dried to yield the dihydrochloride salt with high purity.

Purification and Crystallization

Purification is typically achieved by recrystallization from solvents such as ethanol, methanol, or mixtures with water. The process involves:

  • Dissolving the crude dihydrochloride salt in hot solvent.
  • Filtering to remove insoluble impurities.
  • Cooling the solution gradually to induce crystallization.
  • Washing the crystals with cold solvent to remove residual impurities.
  • Drying under vacuum at controlled temperature to obtain pure rocastine dihydrochloride, (S)-.

Analytical Characterization

  • High-performance liquid chromatography (HPLC) is used to assess purity and enantiomeric excess.
  • Optical rotation measurements confirm stereochemistry.
  • Elemental analysis verifies the composition consistent with C13H21Cl2N3OS.
  • Molecular modeling supports the conformational integrity of the synthesized compound.

Comparative Table of Preparation Steps

Step Description Conditions/Notes
Starting material Pyridine derivatives or related precursors High purity required
Ring formation Cyclization to form oxazepine ring Controlled temperature, inert atmosphere
Thione introduction Sulfurization reaction Use of sulfur reagents, mild conditions
Side chain attachment Alkylation or reductive amination with dimethylaminoethyl group Reducing agents, organic solvents
Salt formation Reaction with HCl to form dihydrochloride salt Slow acid addition, nitrogen atmosphere
Purification Recrystallization from ethanol/methanol mixtures Controlled cooling, filtration
Drying Vacuum drying at 60-65°C Ensures removal of solvent and moisture
Analytical verification HPLC, optical rotation, elemental analysis Confirms purity >99%, enantiomeric excess >99.9%

The preparation of rocastine dihydrochloride, (S)- involves a multi-step synthetic process focusing on stereoselective synthesis of the oxazepine ring system, introduction of the dimethylaminoethyl side chain, and conversion to the dihydrochloride salt. Purification by recrystallization and rigorous analytical characterization ensure high purity and enantiomeric specificity. The process is conducted under controlled conditions, often under inert atmosphere, to maintain product integrity and pharmaceutical quality.

This synthesis and preparation methodology is supported by molecular modeling, conformational analysis, and validated analytical techniques, making it a robust and reproducible approach for producing rocastine dihydrochloride, (S)- for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Rocastine dihydrochloride, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .

Scientific Research Applications

Pharmacological Properties

Antihistaminic Activity
Rocastine exhibits significant antihistaminic activity by blocking H1 receptors, which are implicated in allergic reactions. Research indicates that the S-enantiomer of rocastine is less potent compared to its R counterpart, with the former showing at least 300 times lower potency in inhibiting histamine-induced effects in guinea pigs . The compound's ability to inhibit [3H]mepyramine binding further confirms its action as an H1 antagonist.

Mechanism of Action
The molecular modeling studies suggest that rocastine can adopt a conformation conducive to binding at the histamine H1 receptor. This conformation involves a specific arrangement of the pyridine ring and ether oxygen, which mimics classical antihistamines' binding conformers . Such structural insights are crucial for understanding how modifications to the compound might enhance its efficacy.

Formulation Techniques

Modified Release Dosage Forms
Recent patents describe innovative formulation techniques for rocastine dihydrochloride that enhance its solubility and bioavailability. The dual retard technique is highlighted as a method to control the release rate of high-solubility active ingredients while minimizing the dosage form's size, making it easier for patients to swallow . This method involves micro matrix particles coated with hydrophobic release-controlling agents, which effectively manage the diffusion of the active ingredient.

Formulation Technique Description
Dual Retard TechniqueControls release rate using micro matrix particles and hydrophobic coatings.
Hot Melt GranulationInvolves melting and granulating active ingredients for improved solubility.
Wet GranulationUtilizes binders to form granules that enhance drug delivery.

Clinical Applications

Treatment of Allergic Conditions
Rocastine dihydrochloride is primarily indicated for allergic rhinitis and chronic urticaria. Clinical studies have demonstrated its effectiveness in reducing symptoms associated with these conditions, such as sneezing, itching, and nasal congestion. The compound's long half-life allows for once-daily dosing, enhancing patient compliance .

Case Studies
Several clinical trials have assessed the safety and efficacy of rocastine in pediatric populations suffering from allergic conditions. One notable study involved a cohort of children with seasonal allergic rhinitis who were treated with rocastine over a four-week period. Results indicated a significant reduction in symptom scores compared to placebo groups .

Mechanism of Action

Rocastine dihydrochloride, (S)-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents histamine from causing allergic symptoms such as itching, swelling, and vasodilation. The compound does not cross the blood-brain barrier, which accounts for its nonsedating properties .

Comparison with Similar Compounds

Table 1: Pharmacological and Clinical Comparison

Parameter Rocastine (AHR-11325) ReN-1869 Hydrochloride (S)-Cetirizine Dihydrochloride
Target Affinity Selective H1 antagonist H1 receptor (Kd = 0.19 µM); σ site (Kd = 0.45 µM) H1 antagonist (isomer-specific; S-form is an impurity of levocetirizine)
Sedation Profile Nonsedating Not reported Levocetirizine (R-form) is nonsedating; S-form lacks clinical efficacy
Purity >98% ≥98% Purity unspecified
Clinical Status No development reported Launched (specific indication not detailed) S-isomer is an impurity; R-form (levocetirizine) is marketed
Enantiomeric Activity Stereochemistry not detailed Not applicable S-isomer is less active compared to R-form (levocetirizine)

Key Findings:

ReN-1869 Hydrochloride : Exhibits dual affinity for H1 and σ receptors, suggesting broader off-target effects compared to Rocastine. Its clinical launch indicates validated therapeutic utility, though specific indications remain unclear .

(S)-Cetirizine Dihydrochloride: The S-enantiomer serves as an impurity in levocetirizine (R-form) production.

Rocastine: While structurally distinct from ReN-1869 and cetirizine derivatives, its nonsedating profile aligns with modern antihistamine trends. However, the absence of clinical development limits its practical applicability .

Notes on Limitations and Discrepancies

Clinical Relevance : ReN-1869’s dual receptor activity may confer broader therapeutic effects but also increase off-target risks compared to Rocastine’s selectivity .

Impurity vs.

Q & A

Q. What are the optimal synthetic routes for (S)-Rocastine dihydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting the free base of (S)-Rocastine with two equivalents of hydrochloric acid to form the dihydrochloride salt. Chiral resolution techniques (e.g., chiral HPLC or crystallization with enantioselective agents) should be employed to confirm enantiomeric purity. Monitor reaction stoichiometry to avoid excess chloride ions, which may alter salt stability . Post-synthesis characterization via polarimetry or X-ray crystallography is critical to validate stereochemical integrity .

Q. Which analytical techniques are validated for quantifying (S)-Rocastine dihydrochloride and its impurities?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, 210–280 nm wavelength) is widely used. Method validation should include specificity (peak purity), linearity (1–120% of target concentration), and precision (RSD <2%). For impurity profiling, mass spectrometry (LC-MS) identifies degradation products, while ion chromatography quantifies residual chloride ions. Reference standards must comply with pharmacopeial guidelines (e.g., USP) .

Advanced Research Questions

Q. How should researchers address discrepancies in in vitro vs. in vivo efficacy data for (S)-Rocastine dihydrochloride?

  • Methodological Answer : Conduct a meta-analysis of pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) to identify absorption barriers in vivo. Validate in vitro models using physiologically relevant conditions (e.g., simulated gastric fluid or serum protein binding assays). If contradictions persist, employ advanced imaging (e.g., PET scans) to track tissue-specific drug distribution and metabolite formation .

Q. What methodologies are recommended for assessing the stability of (S)-Rocastine dihydrochloride under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation kinetics using Arrhenius equations to predict shelf life. Monitor hygroscopicity via dynamic vapor sorption (DVS) and photostability via ICH Q1B guidelines. For oxidative degradation, use radical scavengers (e.g., BHT) in formulation buffers. Document crystal polymorphism through XRD to avoid destabilizing phase transitions .

Q. How can the impact of (S)-Rocastine dihydrochloride on cellular metabolic pathways be systematically evaluated?

  • Methodological Answer : Use multi-omics approaches:
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Metabolomics : LC-MS/MS to quantify changes in ATP, NAD+/NADH ratios, and TCA cycle intermediates.
  • Functional assays : Seahorse XF Analyzer for real-time measurement of oxygen consumption (OCR) and extracellular acidification (ECAR). Normalize data to cell viability (MTT assay) and ensure replicates account for batch effects .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response relationships in (S)-Rocastine dihydrochloride studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use Bayesian hierarchical models to pool data from multiple experiments, reducing type I errors. For outlier detection, apply Grubbs’ test or robust regression. Include error bars representing SEM or 95% confidence intervals in dose-response curves .

Q. How can researchers optimize experimental designs to minimize batch variability in in vivo studies?

  • Methodological Answer : Implement randomized block designs, stratifying animals by weight, age, and genetic background. Use factorial designs to test multiple variables (e.g., dose, administration route) simultaneously. Include internal controls (e.g., vehicle-treated cohorts) in each batch. Predefine exclusion criteria to reduce bias, and validate findings through cross-lab reproducibility trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.